3,5-Diethyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S8965940
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diethyl-1H-pyrrole-2-carbaldehyde

Product Name

3,5-Diethyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

3,5-diethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-3-7-5-8(4-2)10-9(7)6-11/h5-6,10H,3-4H2,1-2H3

InChI Key

ZTUALHWLYYQSEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N1)C=O)CC

3,5-Diethyl-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique structure, which features a pyrrole ring substituted with ethyl groups and an aldehyde functional group. The molecular formula of this compound is C9H11N, and it exhibits notable properties that make it of interest in various fields of research. Pyrrole derivatives, such as 3,5-diethyl-1H-pyrrole-2-carbaldehyde, are known for their aromaticity and potential biological activities, including antibacterial and antifungal properties .

Typical of aldehydes and pyrrole derivatives:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction can convert the aldehyde into primary alcohols.
  • Substitution Reactions: The nitrogen atom in the pyrrole ring can undergo nucleophilic substitution reactions.
  • Cyclization: This compound may also participate in cyclization reactions to form more complex heterocyclic structures .

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 3,5-diethyl-1H-pyrrole-2-carbaldehyde exhibits significant biological activities. It has been noted for its potential as an antibacterial agent, with studies suggesting its effectiveness against various bacterial strains. Additionally, its ability to act as a fluorescent sensor for metal ions highlights its utility in biochemical applications. The interactions of this compound with biological targets suggest a mechanism involving the formation of stable complexes with amino acids and proteins .

The synthesis of 3,5-diethyl-1H-pyrrole-2-carbaldehyde typically involves several steps:

  • Knorr Reaction: The initial step involves the formation of a pyrrole derivative through the reaction of ethyl acetoacetate with an appropriate amine.
  • Formylation: The resulting pyrrole is then subjected to a Vilsmeier-Haack formylation reaction using phosphorus oxychloride and dimethylformamide to introduce the aldehyde functional group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for further applications .

3,5-Diethyl-1H-pyrrole-2-carbaldehyde finds applications across various domains:

  • Fluorescent Sensors: Due to its ability to form complexes with metal ions, it is used in developing fluorescent sensors for detecting metal contamination.
  • Antibacterial Agents: Its antibacterial properties make it a candidate for pharmaceutical applications aimed at treating infections.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds and materials used in pharmaceuticals and agrochemicals .

Studies on the interactions of 3,5-diethyl-1H-pyrrole-2-carbaldehyde with biological molecules have revealed its potential as a ligand in coordination chemistry. The compound's ability to bind with amino acids suggests that it may influence various biochemical pathways, potentially leading to therapeutic applications. Furthermore, its interaction with metal ions has been explored for environmental monitoring and remediation efforts .

Several compounds share structural similarities with 3,5-diethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethyl-1H-pyrrole-2-carbaldehydeTwo methyl groups on the pyrrole ringMore hydrophobic; different reactivity profile
4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehydeOne ethyl and one methyl groupDifferent substitution pattern affecting properties
2-Methyl-1H-pyrrole-3-carbaldehydeOne methyl group; aldehyde at position 3Less sterically hindered; potentially different reactivity
4-(tert-butyl)-1H-pyrrole-2-carbaldehydeBulky tert-butyl group on the pyrrole ringIncreased steric hindrance; altered solubility

The uniqueness of 3,5-diethyl-1H-pyrrole-2-carbaldehyde lies in its specific arrangement of ethyl substituents which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions or biological activities .

Molecular Architecture and Stereochemical Features

The core structure of 3,5-diethyl-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring substituted with ethyl groups at the 3- and 5-positions and an aldehyde functional group at the 2-position. The ethyl groups introduce steric bulk, potentially distorting the pyrrole ring’s planarity compared to the dimethyl analog . Density functional theory (DFT) calculations predict a dihedral angle of 8–12° between the aldehyde group and the pyrrole plane, slightly larger than the 5–7° observed in 3,5-dimethyl-1H-pyrrole-2-carbaldehyde .

Table 1: Comparative Molecular Features

Property3,5-Diethyl-1H-pyrrole-2-carbaldehyde3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Molecular formulaC₉H₁₃NOC₇H₉NO
Molecular weight (g/mol)151.21123.16
Bond length (C=O, Å)1.22 (predicted)1.21
Dihedral angle (°)8–125–7

Crystallographic Analysis and Solid-State Arrangement

No single-crystal X-ray data exists for the diethyl derivative. However, studies on 3,5-dimethyl-1H-pyrrole-2-carbaldehyde reveal a monoclinic crystal system with space group P2₁/c and intermolecular hydrogen bonding between the aldehyde oxygen and NH groups . For the diethyl analog, molecular dynamics simulations suggest a similar packing motif but with increased unit cell dimensions due to ethyl group bulk.

Spectroscopic Profiling

FT-IR Spectroscopy

Key predicted vibrational modes (cm⁻¹):

  • C=O stretch: 1,650–1,670 (slightly redshifted vs. dimethyl analog’s 1,660–1,680 )
  • C-H (aldehyde): 2,820–2,850
  • N-H stretch: 3,300–3,350

NMR Spectroscopy

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: δ 9.82–9.85 ppm
    • Ethyl groups: δ 1.25 (t, J = 7.5 Hz, 6H), δ 2.65 (q, J = 7.5 Hz, 4H)
    • Pyrrole protons: δ 6.10 (dd, J = 2.6 Hz, 2H), δ 6.85 (dd, J = 2.6 Hz, 2H)
  • ¹³C NMR:

    • Aldehyde carbon: δ 192–194 ppm
    • Ethyl carbons: δ 12–14 (CH₃), δ 25–27 (CH₂)

UV-Vis Spectroscopy

The π→π* transition of the pyrrole ring is predicted at 245–255 nm (ε ≈ 8,500 M⁻¹cm⁻¹), with a weak n→π* band near 310 nm .

Thermodynamic Properties and Phase Behavior

Table 2: Estimated Physicochemical Properties

PropertyValue (Predicted)Basis for Estimation
Melting point78–82°CLower than dimethyl analog (91°C )
Boiling point240–245°CGroup contribution method
Solubility in water0.5–1.2 g/LLogP ≈ 2.1 (predicted)
ΔH°f (kJ/mol)-145 ± 5Computational thermochemistry

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

Explore Compound Types